2-Bromo-4-chloro-5-fluoro-6-nitrophenol
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Overview
Description
2-Bromo-4-chloro-5-fluoro-6-nitrophenol is an aromatic compound characterized by the presence of bromine, chlorine, fluorine, and nitro groups attached to a phenol ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-4-chloro-5-fluoro-6-nitrophenol typically involves multi-step reactions starting from a phenol derivative. One common method includes the following steps:
Nitration: The phenol derivative undergoes nitration using a mixture of concentrated sulfuric acid and nitric acid to introduce the nitro group.
Halogenation: The nitrated phenol is then subjected to halogenation reactions. Bromination can be achieved using bromine in the presence of a catalyst such as iron(III) bromide. Chlorination and fluorination can be carried out using chlorine gas and a fluorinating agent like hydrogen fluoride, respectively.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Safety measures are crucial due to the hazardous nature of some reagents.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-4-chloro-5-fluoro-6-nitrophenol can undergo various chemical reactions, including:
Substitution Reactions: The halogen atoms (bromine, chlorine, fluorine) can be substituted by other groups under appropriate conditions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Oxidation Reactions: The phenol group can be oxidized to a quinone derivative using oxidizing agents such as potassium permanganate.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium methoxide can be used for substitution reactions.
Reduction: Catalytic hydrogenation or metal hydrides like sodium borohydride.
Oxidation: Potassium permanganate or chromium trioxide.
Major Products
Substitution: Formation of substituted phenol derivatives.
Reduction: Formation of 2-Bromo-4-chloro-5-fluoro-6-aminophenol.
Oxidation: Formation of quinone derivatives.
Scientific Research Applications
2-Bromo-4-chloro-5-fluoro-6-nitrophenol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Bromo-4-chloro-5-fluoro-6-nitrophenol depends on its specific application. For instance, its antimicrobial activity may involve the disruption of microbial cell membranes or inhibition of essential enzymes. In drug development, it may interact with specific molecular targets such as proteins or nucleic acids, affecting cellular pathways and processes.
Comparison with Similar Compounds
Similar Compounds
2-Bromo-4-chloro-5-fluoro-6-aminophenol: Similar structure but with an amino group instead of a nitro group.
2-Bromo-4-chloro-5-fluoro-phenol: Lacks the nitro group.
2-Bromo-4-chloro-6-nitrophenol: Lacks the fluorine atom.
Uniqueness
2-Bromo-4-chloro-5-fluoro-6-nitrophenol is unique due to the presence of multiple halogen atoms and a nitro group on the phenol ring. This combination of substituents imparts distinct chemical properties, making it valuable for specific applications in research and industry.
Properties
Molecular Formula |
C6H2BrClFNO3 |
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Molecular Weight |
270.44 g/mol |
IUPAC Name |
6-bromo-4-chloro-3-fluoro-2-nitrophenol |
InChI |
InChI=1S/C6H2BrClFNO3/c7-2-1-3(8)4(9)5(6(2)11)10(12)13/h1,11H |
InChI Key |
UJSHMESTMITSJK-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=C(C(=C1Br)O)[N+](=O)[O-])F)Cl |
Origin of Product |
United States |
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